N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-(heptyloxy)benzamide
CAS No.:
Cat. No.: VC16279839
Molecular Formula: C27H37NO4S
Molecular Weight: 471.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H37NO4S |
|---|---|
| Molecular Weight | 471.7 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-4-heptoxybenzamide |
| Standard InChI | InChI=1S/C27H37NO4S/c1-3-5-6-7-8-18-32-26-15-13-24(14-16-26)27(29)28(25-17-19-33(30,31)21-25)20-23-11-9-22(4-2)10-12-23/h9-16,25H,3-8,17-21H2,1-2H3 |
| Standard InChI Key | WFOAUKNRVJMJST-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)CC)C3CCS(=O)(=O)C3 |
Introduction
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-(heptyloxy)benzamide is a complex organic compound characterized by its unique structure and potential applications in pharmaceutical and chemical research. This compound belongs to the class of benzamides, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis Pathway
The synthesis of this compound involves multiple steps:
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Preparation of Tetrahydrothiophene Derivative: The tetrahydrothiophene ring is oxidized to introduce the sulfone functionality.
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Formation of Benzamide Core: The benzamide backbone is synthesized through an amide bond formation between a carboxylic acid derivative and an amine.
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Substitution with Heptyloxy Chain: The heptyloxy group is introduced via etherification.
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Attachment of 4-Ethylbenzyl Group: This step involves alkylation of the amide nitrogen with a 4-ethylbenzyl halide.
Biological Activity and Applications
4.1 Antimicrobial Potential
Benzamide derivatives are known for their antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. Studies on similar compounds suggest that the presence of sulfone and long alkoxy chains enhances membrane permeability and antimicrobial efficacy .
4.2 Anticancer Properties
Compounds with benzamide scaffolds often exhibit antiproliferative effects on cancer cell lines due to their ability to inhibit enzymes like dihydrofolate reductase or interact with DNA-binding proteins .
4.3 Anti-inflammatory Effects
The sulfone group in the tetrahydrothiophene ring may contribute to anti-inflammatory activity by inhibiting enzymes like lipoxygenase, as observed in related compounds .
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